8-Demethoxy-8-fluoro Gatifloxacin-d7 is a synthetic derivative of Gatifloxacin, a fluoroquinolone antibiotic. This compound is notable for its application in pharmaceutical research, particularly in studies involving antibiotic resistance and drug metabolism. The molecular formula for 8-Demethoxy-8-fluoro Gatifloxacin-d7 is , with a molecular weight of 363.36 g/mol. It is classified under quinolones and gyrase inhibitors, which are crucial in the treatment of bacterial infections.
This compound is sourced from various chemical suppliers and is primarily used as a reference material in laboratory settings. It falls into the category of organic building blocks and is recognized for its role in pharmaceutical toxicology. The compound is available in neat form, with high-performance liquid chromatography (HPLC) purity exceeding 95% .
The synthesis of 8-Demethoxy-8-fluoro Gatifloxacin-d7 typically involves several steps that modify the parent compound, Gatifloxacin, to introduce the deuterated modifications. While specific synthetic routes may vary, common methods include:
The synthesis generally requires careful control of reaction conditions to ensure high yields and purity of the final product.
As a derivative of Gatifloxacin, 8-Demethoxy-8-fluoro Gatifloxacin-d7 participates in various chemical reactions typical of fluoroquinolones. These reactions may include:
These reactions are essential for understanding the compound's stability and reactivity under physiological conditions.
The mechanism of action for 8-Demethoxy-8-fluoro Gatifloxacin-d7 largely mirrors that of other fluoroquinolones. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling necessary for DNA replication, leading to bacterial cell death.
Research indicates that modifications such as fluorination enhance potency against Gram-positive bacteria while maintaining efficacy against Gram-negative strains .
Key physical properties include:
Chemical properties include its solubility profile in organic solvents and stability under various pH conditions, which are crucial for its application in drug formulation .
8-Demethoxy-8-fluoro Gatifloxacin-d7 is primarily utilized in research settings:
These applications highlight its significance in advancing pharmaceutical sciences and improving therapeutic strategies against bacterial infections .
The molecular architecture of 8-Demethoxy-8-fluoro Gatifloxacin-d7 features a core quinoline scaffold modified by specific substitutions that define its chemical behavior and analytical utility. Positional modifications include:
The critical deuterium labeling occurs specifically at seven hydrogen positions within the 3-methylpiperazine ring, with the isotopic incorporation denoted by the "-d7" suffix in its chemical name. This selective deuteration creates a mass shift that enables clear differentiation from non-deuterated analogs in mass spectrometric analyses while maintaining nearly identical chromatographic behavior [2] [8]. The structural relationship to the parent antibiotic gatifloxacin (which contains an 8-methoxy group instead of the 8-fluoro substituent) positions this compound as both a metabolic derivative reference and a synthetic precursor in the production pathway of fluoroquinolone antibiotics [6] [10].
Table 1: Structural Characteristics of 8-Demethoxy-8-fluoro Gatifloxacin and Its Deuterated Analog
Characteristic | 8-Demethoxy-8-fluoro Gatifloxacin | 8-Demethoxy-8-fluoro Gatifloxacin-d7 |
---|---|---|
CAS Number | 103460-89-5 | Not Specified |
Molecular Formula | C₁₈H₁₉F₂N₃O₃ | C₁₈D₇H₁₂F₂N₃O₃ |
Molecular Weight | 363.36 g/mol | 370.402 g/mol |
IUPAC Name | 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | 1-cyclopropyl-6,8-difluoro-7-(2,2,3,3,5,6,6-heptadeuterio-5-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
Primary Applications | Pharmaceutical impurity reference | Mass spectrometry internal standard |
The deuterium atoms are incorporated at the 2,2,3,3,5,6,6 positions of the piperazine ring, strategically placed to maintain stability during analytical procedures and resist hydrogen-deuterium exchange under physiological pH conditions. This specific labeling pattern ensures that the compound serves as an optimal internal standard with minimal chromatographic deviation from the non-deuterated analyte while providing a consistent +7 mass unit difference for selective detection in mass spectrometry [2] [8]. The comprehensive characterization data accompanying this compound includes nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC) purity profiles, meeting stringent regulatory requirements for analytical reference standards in pharmaceutical development [7] [10].
The evolution of deuterated fluoroquinolones parallels key developments in antibiotic research and analytical science. Gatifloxacin, the parent compound of this deuterated analog, was first patented in 1986 and received FDA approval in 1999 as a broad-spectrum 8-methoxy-fluoroquinolone antibiotic [6]. Its initial clinical applications targeted respiratory, urinary, and skin infections, leveraging enhanced gram-positive coverage compared to earlier fluoroquinolone generations [1] [4]. The subsequent identification of dysglycemia risks associated with systemic gatifloxacin therapy led to the discontinuation of oral formulations in 2006, though ophthalmic preparations remain clinically available [6] [9].
This safety profile shift redirected scientific interest toward specialized applications of gatifloxacin derivatives, including:
The synthesis of 8-Demethoxy-8-fluoro Gatifloxacin initially emerged as a key intermediate in gatifloxacin production, with its importance further amplified by the need for deuterated standards in modern bioanalytical workflows [7] [10]. The strategic deuteration of this compound represents a broader trend in pharmaceutical analysis that began gaining significant traction in the early 2000s, coinciding with advances in liquid chromatography-tandem mass spectrometry (LC-MS/MS) technology that demanded high-quality isotope-labeled standards for accurate quantification [8].
Table 2: Historical Development Timeline of Deuterated Fluoroquinolone Analogs
Time Period | Development Milestone | Impact on Deuterated Analog Research |
---|---|---|
1986 | Gatifloxacin patent filed | Established core chemical structure for future derivatives |
1999-2000 | Gatifloxacin approved (Tequin®) | Clinical use generated need for metabolite studies |
Early 2000s | Advancements in LC-MS/MS technology | Increased demand for stable isotope internal standards |
2006 | Discontinuation of systemic gatifloxacin | Shifted research focus to analytical and metabolic applications |
2010-Present | Commercial availability of deuterated pharmaceutical standards | Enabled precise quantification of gatifloxacin metabolites |
The current application of 8-Demethoxy-8-fluoro Gatifloxacin-d7 focuses exclusively on its role as a research compound in pharmaceutical development laboratories, particularly for ANDA (Abbreviated New Drug Application) submissions and commercial production quality control of gatifloxacin-containing medications [10]. Its synthesis and characterization adhere to rigorous standards required for pharmacopeial traceability, with documentation supporting use in regulatory-compliant analytical methods [7].
The strategic incorporation of deuterium into pharmaceutical compounds serves multiple critical functions in drug development science. In 8-Demethoxy-8-fluoro Gatifloxacin-d7, the seven deuterium atoms significantly enhance molecular stability through the kinetic isotope effect (KIE), which strengthens chemical bonds involving deuterium compared to their protonated counterparts. This phenomenon occurs because deuterium forms stronger covalent bonds (C-D bond dissociation energy ≈ 439 kJ/mol) than hydrogen (C-H ≈ 413 kJ/mol), resulting in increased resistance to enzymatic and chemical degradation [2] [8]. For this specific compound, the deuteration positions were selected to protect vulnerable metabolic soft spots within the piperazine ring, thereby improving stability during sample processing and storage while maintaining relevance to the metabolic pathways of non-deuterated analogs.
In bioanalytical applications, this deuterated standard delivers three principal advantages:
These properties make 8-Demethoxy-8-fluoro Gatifloxacin-d7 particularly valuable as an internal standard in quantitative bioanalysis, where it compensates for matrix effects, extraction efficiency variations, and instrument fluctuations during LC-MS/MS quantification of gatifloxacin and its metabolites in complex biological matrices like plasma, urine, and ocular tissues [2] [8]. When used in validated analytical methods, this compound enables accurate measurement of gatifloxacin concentrations at trace levels, supporting critical studies in areas including:
Table 3: Impact of Deuterium Labeling on Key Pharmaceutical Parameters
Parameter | Non-Deuterated Compound | Deuterated Analog (d7) | Analytical Advantage |
---|---|---|---|
Molecular Weight | 363.36 g/mol | 370.40 g/mol | +7 Da mass separation in MS detection |
Metabolic Vulnerability | Susceptible to N-dealkylation | Stabilized piperazine ring | Reduced degradation during sample processing |
Chromatographic Retention | Specific RT based on polarity | RT matches non-deuterated analog | Compensation for matrix effects |
Ionization Efficiency | Characteristic ESI response | Matched ionization profile | Normalization of MS signal variations |
Regulatory Acceptance | Pharmaceutical impurity | Reference standard | Compliance with ICH Q2(R1) guidelines |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1